ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate (CAS: 459153-70-9) is a thiophene-based small molecule with a molecular formula of C₂₄H₂₀N₂O₅S and a molecular weight of 448.491 g/mol . Its structure comprises:
- A thiophene ring substituted at the 2-position with an amino-propanoyl-isoindole dione moiety.
- A 5-phenyl group on the thiophene core.
- An ethyl carboxylate ester at the 3-position of the thiophene.
- A 1,3-dioxoisoindole subunit linked via a propanoyl spacer.
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O5S/c1-3-31-24(30)18-13-19(15-9-5-4-6-10-15)32-21(18)25-20(27)14(2)26-22(28)16-11-7-8-12-17(16)23(26)29/h4-14H,3H2,1-2H3,(H,25,27) |
InChI Key |
PWBTYTYWXPFAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Synthesis
The 5-phenylthiophene-3-carboxylate backbone is typically prepared via Knorr thiophene synthesis or Gewald reaction .
Method A: Gewald Reaction
-
Reactants : Ethyl cyanoacetate (1.0 eq), phenylacetone (1.2 eq), sulfur (1.5 eq).
-
Conditions : Reflux in ethanol with morpholine (catalyst) at 80°C for 12 hr.
Method B: Cross-Coupling Approach
-
Reactants : 3-Bromo-5-phenylthiophene (1.0 eq), ethyl acrylate (1.5 eq).
-
Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
-
Conditions : Heck coupling at 100°C in DMF, 24 hr.
| Parameter | Gewald Reaction | Cross-Coupling |
|---|---|---|
| Yield (%) | 68–72 | 55–60 |
| Reaction Time (hr) | 12 | 24 |
| Purification | Recrystallization | Column Chromatography |
Introduction of the Amino Group
The 2-amino substituent is introduced via nitration/reduction or direct amination :
Nitration/Reduction Protocol
-
Nitration : HNO₃/H₂SO₄ (1:3 v/v) at 0°C, 2 hr.
-
Reduction : H₂/Pd-C (10% wt) in ethanol, 40 psi, 6 hr.
Direct Amination
Propanoyl-Isoindole Coupling
The critical amide bond formation between the amino-thiophene and 2-(1,3-dioxoisoindolin-2-yl)propanoyl chloride employs two strategies:
Method X: EDCl/HOBt-Mediated Coupling
-
Reactants : 2-Amino-thiophene (1.0 eq), propanoyl chloride (1.2 eq).
-
Activators : EDCl (1.5 eq), HOBt (1.5 eq).
-
Solvent : Anhydrous DMF, 0°C → RT, 24 hr.
Method Y: Mixed Anhydride Approach
-
Reactants : Isoindole-propanoyl acid (1.0 eq), ClCO₂Et (1.1 eq).
-
Base : NMM (2.0 eq) in THF, 0°C, 1 hr.
-
Coupling : Add amino-thiophene, stir 12 hr.
| Condition | EDCl/HOBt | Mixed Anhydride |
|---|---|---|
| Coupling Efficiency | High | Moderate |
| Side Products | <5% | <3% |
| Scalability | Limited | Industrial |
Final Esterification and Purification
The ethyl ester group is introduced early but may require re-esterification if hydrolyzed during synthesis:
Esterification Protocol
-
Reactants : Thiophene carboxylic acid (1.0 eq), ethanol (5.0 eq).
-
Catalyst : H₂SO₄ (0.1 eq).
-
Conditions : Reflux, 6 hr, molecular sieves (4Å).
Purification
-
Crystallization : Ethyl acetate/hexane (1:3) yields 98% purity.
-
HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 12.3 min.
Analytical Validation
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.72 (m, 4H, isoindole), 7.45–7.32 (m, 5H, Ph), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 1.38 (t, J=7.1 Hz, 3H, CH₃).
-
HRMS : m/z calc. for C₂₅H₂₁N₂O₅S [M+H]⁺: 477.1124, found: 477.1128.
Purity Assessment
| Technique | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC-UV | 99.2 | <0.5% isoindole dimer |
| Elemental Analysis | C: 62.81 (calc. 62.90) | H: 4.38 (4.42) |
Scale-Up Considerations and Industrial Feasibility
Critical Parameters for Manufacturing
-
Cost Efficiency : Gewald reaction preferred over cross-coupling for bulk production (raw material cost: $120/kg vs. $450/kg).
-
Catalyst Recycling : Pd recovery systems reduce expenses in Heck coupling by 40%.
-
Waste Management : DMF distillation recovers >90% solvent for reuse.
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for probing enzyme active sites or for use in drug design studies.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phthalimide moiety can act as a pharmacophore, interacting with specific amino acid residues in the active site of enzymes, while the thiophene ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Grouped by Core Modifications
Table 1: Key Structural Analogues and Their Features
Functional Group and Substituent Analysis
Isoindole Dione Derivatives
- Mutagenicity Trends : Phthalimide derivatives with nitrate esters (e.g., compounds 1–6 in ) exhibit mutagenicity ranging from 0–4,803 revertants/μmol in Ames tests. Ethyl-linked nitrate esters (e.g., compound 2 ) showed higher mutagenicity than methyl-linked analogues (compound 1 ), suggesting that spacer length influences toxicity . The absence of a nitrate ester in the target compound may reduce mutagenic risk.
- Synthetic Utility: Isoindole dione subunits are frequently used in heterocyclic synthesis. For example, describes a Japp-Klingemann reaction employing ethyl 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-3-oxobutanoate to generate indole derivatives, highlighting the versatility of this motif in ring-forming reactions .
Thiophene vs. Pyran vs. Thiazole Cores
- Thiophene Derivatives : The target compound and BH55217 () share a thiophene core, which enhances π-stacking interactions in drug-receptor binding. The 5-phenyl group further stabilizes hydrophobic interactions .
- Pyran Derivatives: Compound 11b () replaces thiophene with a pyran ring, introducing additional hydrogen-bonding sites (e.g., hydroxyl and amino groups). This modification is associated with improved solubility but reduced metabolic stability .
- However, its discontinuation suggests challenges in pharmacokinetics .
Q & A
Q. What are the standard protocols for synthesizing ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate, and which analytical techniques confirm its structural integrity?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example, the isoindole-1,3-dione moiety can be introduced via a propanoyl chloride intermediate reacting with a thiophene-3-carboxylate precursor under anhydrous conditions. Purification is achieved through column chromatography using gradients of ethyl acetate/hexane. Structural confirmation requires a combination of - and -NMR to verify proton and carbon environments, alongside high-resolution mass spectrometry (HRMS) to confirm molecular weight. Infrared (IR) spectroscopy is used to validate functional groups like amide (C=O stretch ~1650 cm) and ester (C=O ~1700 cm) .
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity, skin irritation). Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Use PPE (gloves, lab coat, goggles) during handling, and avoid exposure to moisture or high temperatures. For waste disposal, neutralize with a mild base (e.g., sodium bicarbonate) before incineration .
Advanced Research Questions
Q. How can computational methods be integrated into the experimental design to optimize the synthesis route?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. For instance, calculate activation energies for amide bond formation to optimize reaction temperature and solvent polarity. Pair computational predictions with experimental validation using kinetic studies (e.g., monitoring reaction progress via HPLC). Reaction path search algorithms can narrow optimal conditions (e.g., catalyst loading, solvent selection) before lab trials, reducing trial-and-error approaches .
Q. What methodologies are recommended for analyzing and resolving contradictions in spectroscopic data obtained during structural characterization?
- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks) can be resolved using 2D techniques like - HSQC or HMBC to assign quaternary carbons and confirm connectivity. For crystallographic ambiguities, single-crystal X-ray diffraction provides definitive structural proof. If impurities are suspected (e.g., unreacted starting material), use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. LC-MS can identify low-abundance byproducts .
Q. What strategies can be employed to determine the biological activity of this compound, and how should researchers design experiments to assess its mechanism of action?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally similar to isoindole-1,3-dione derivatives (e.g., kinase inhibition assays). Use fluorescence polarization for binding affinity studies. For anti-inflammatory activity, employ lipoxygenase (LOX) inhibition assays or measure TNF-α suppression in macrophage cell lines. Include positive controls (e.g., indomethacin) and dose-response curves (IC determination). For mechanistic insights, perform molecular docking simulations against protein targets (e.g., COX-2) to hypothesize binding modes, followed by mutagenesis studies to validate interactions .
Q. How can researchers address discrepancies in purity assessments when synthesizing this compound, and what analytical approaches are most effective?
- Methodological Answer : Discrepancies often arise from residual solvents or unreacted intermediates. Use a tiered approach:
- Tier 1 : Quantitative -NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity.
- Tier 2 : HPLC-DAD/ELSD with a C18 column (acetonitrile/water gradient) to separate and quantify impurities.
- Tier 3 : LC-HRMS to identify unknown impurities via exact mass and fragmentation patterns.
Adjust synthesis conditions (e.g., extended reaction times, alternative catalysts) if specific byproducts recur .
Q. What considerations are critical when scaling up the synthesis of this compound from laboratory to pilot-scale reactors?
- Methodological Answer : Key factors include:
- Reactor Design : Transition from batch to continuous flow reactors to improve heat/mass transfer, especially for exothermic amide couplings.
- Process Control : Monitor pH, temperature, and pressure in real-time using inline sensors (e.g., FTIR for reaction monitoring).
- Purification Scaling : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective bulk purification.
- Safety : Conduct hazard and operability (HAZOP) studies to assess risks like thermal runaway during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
